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Compound of Interest

Compound Name: Magnesium chloride, monohydrate

Cat. No.: B1211856 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a detailed protocol for the preparation of chemically competent

Escherichia coli (E. coli) cells using magnesium chloride (MgCl₂) monohydrate. Chemical

competency is a foundational technique in molecular biology, enabling the introduction of

foreign plasmid DNA into bacteria for a wide range of applications, including cloning, protein

expression, and the development of novel therapeutics.

The use of divalent cations, such as magnesium (Mg²⁺), is crucial for rendering the bacterial

cell membrane permeable to DNA.[1] These cations are thought to neutralize the negative

charges on both the phosphate backbone of the DNA and the lipopolysaccharide (LPS)

molecules on the outer surface of the bacterial cell wall.[2] This charge neutralization reduces

the electrostatic repulsion between the DNA and the cell membrane, facilitating the binding of

the DNA to the cell surface. A subsequent heat shock step is believed to create transient pores

in the cell membrane, allowing the uptake of the foreign DNA.[3][4]

This protocol is designed to be a reliable and cost-effective method for producing competent E.

coli cells suitable for routine cloning and other molecular biology applications.

Data Presentation
The following tables summarize the key quantitative parameters from various established

protocols for preparing competent E. coli cells. This allows for easy comparison and adaptation
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of the protocol to specific laboratory needs and bacterial strains.

Table 1: Reagent Concentrations for Competency Buffers

Reagent Concentration Range Common Concentration

MgCl₂ 10 mM - 100 mM 80 mM[5]

CaCl₂ 10 mM - 100 mM 20 mM[5]

Glycerol 10% - 15% (v/v) 15%

Table 2: Centrifugation Parameters

Step Speed (rpm) Speed (g)
Temperature
(°C)

Duration (min)

Cell Harvesting 3000 - 5000 2000 - 4000 4 10 - 15

Washing Steps 2000 - 4000 1000 - 3000 4 5 - 15

Table 3: Incubation and Heat Shock Parameters

Step Temperature (°C) Duration

Incubation on Ice (with

competency buffer)
0 - 4 15 - 60 min

Heat Shock 42 30 - 90 sec

Recovery Incubation 37 45 - 60 min

Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing competent E. coli

cells using MgCl₂ monohydrate.

Materials
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E. coli strain (e.g., DH5α, TOP10)

LB Broth (Luria-Bertani)

LB Agar plates

MgCl₂ monohydrate (Molecular Weight: 113.22 g/mol )

CaCl₂ dihydrate

Glycerol (sterile)

Sterile deionized water

Sterile centrifuge tubes (50 mL)

Sterile microcentrifuge tubes (1.5 mL)

Spectrophotometer

Shaking incubator

Refrigerated centrifuge

Ice bucket

Preparation of Solutions
Transformation Buffer 1 (TB1 - 80 mM MgCl₂, 20 mM CaCl₂):

To prepare 100 mL of TB1, dissolve 0.906 g of MgCl₂ monohydrate and 0.294 g of CaCl₂

dihydrate in approximately 80 mL of sterile deionized water.

Adjust the final volume to 100 mL with sterile deionized water.

Sterilize by filtration through a 0.22 µm filter.

Store at 4°C.
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Transformation Buffer 2 (TB2 - 100 mM CaCl₂, 15% Glycerol):

To prepare 100 mL of TB2, dissolve 1.47 g of CaCl₂ dihydrate in approximately 70 mL of

sterile deionized water.

Add 15 mL of sterile glycerol.

Adjust the final volume to 100 mL with sterile deionized water.

Sterilize by filtration through a 0.22 µm filter.

Store at 4°C.

Protocol for Preparing Competent Cells
Day 1: Inoculation

From a glycerol stock, streak the desired E. coli strain onto an LB agar plate.

Incubate the plate overnight at 37°C.

Day 2: Starter Culture

Inoculate a single colony from the plate into 5 mL of LB broth in a sterile culture tube.

Incubate overnight at 37°C with shaking at 200-250 rpm.

Day 3: Main Culture and Harvesting

Inoculate 100 mL of LB broth in a 500 mL flask with 1 mL of the overnight starter culture.

Incubate at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀)

reaches 0.4-0.5.

Chill the culture on ice for 20-30 minutes.

Transfer the culture to pre-chilled 50 mL sterile centrifuge tubes.

Harvest the cells by centrifugation at 3000 x g for 10 minutes at 4°C.
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Carefully decant the supernatant.

Washing and Resuspension

Gently resuspend the cell pellet in 20 mL of ice-cold, sterile TB1.

Incubate the suspension on ice for 30 minutes.

Pellet the cells by centrifugation at 2000 x g for 10 minutes at 4°C.

Carefully decant the supernatant.

Gently resuspend the cell pellet in 4 mL of ice-cold, sterile TB2.

Aliquoting and Storage

Aliquot 50-100 µL of the competent cell suspension into pre-chilled, sterile 1.5 mL

microcentrifuge tubes.

Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

Store the competent cells at -80°C.
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Day 1: Inoculation

Day 2: Starter Culture

Day 3: Competent Cell Preparation

Streak E. coli on LB Agar

Incubate overnight at 37°C

Inoculate single colony in LB broth

Incubate overnight at 37°C with shaking

Inoculate main culture

Grow to OD600 0.4-0.5

Chill on ice

Harvest cells by centrifugation

Resuspend in ice-cold TB1

Incubate on ice

Centrifuge

Resuspend in ice-cold TB2

Aliquot into microcentrifuge tubes

Flash-freeze and store at -80°C

Click to download full resolution via product page

Caption: Workflow for preparing competent E. coli cells.
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Caption: Mechanism of chemical transformation in E. coli.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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